[(5-Methylfuran-2-yl)methyl]hydrazine
Description
Properties
CAS No. |
1016711-47-9 |
|---|---|
Molecular Formula |
C6H10N2O |
Molecular Weight |
126.16 g/mol |
IUPAC Name |
(5-methylfuran-2-yl)methylhydrazine |
InChI |
InChI=1S/C6H10N2O/c1-5-2-3-6(9-5)4-8-7/h2-3,8H,4,7H2,1H3 |
InChI Key |
LBNOVXCBLWKXTG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(O1)CNN |
Origin of Product |
United States |
Preparation Methods
Nucleophilic Substitution with Halogenated Furan Derivatives
This method leverages the reactivity of halogenated furan intermediates to introduce the hydrazine group.
Key Steps
Synthesis of 5-Methylfuran-2-yl Methyl Halide
- Starting Material : 5-Methylfuran-2-carbaldehyde.
- Halogenation : React aldehyde with phosphorus tribromide (PBr₃) or phosphorus oxychloride (POCl₃) to form 5-methylfuran-2-yl methyl bromide/chloride.
- Example Reaction :
$$
\text{C}5\text{H}3\text{O-CH}2\text{CHO} + \text{PBr}3 \rightarrow \text{C}5\text{H}3\text{O-CH}2\text{Br} + \text{PO(OH)}3
$$
Reaction with Hydrazine Hydrate
- Conditions : Hydrazine hydrate (NH₂NH₂·H₂O) reacts with the halide under basic or catalytic conditions.
- Catalysts : Sodium hydrogensulfite (NaHSO₃) and p-toluenesulfonic acid sodium salt (PTSA-Na) enhance reaction efficiency.
- Optimal Parameters :
- Temperature : 70–100°C
- Time : 3–5 hours
- Molar Ratio : Hydrazine hydrate to halide = 1:1–1:2
Purification
- Distillation or Recrystallization : Isolate the product via distillation under reduced pressure or recrystallization from ethanol/water mixtures.
Reaction Table
| Parameter | Value |
|---|---|
| Catalyst | NaHSO₃ + PTSA-Na (5–30% w/w) |
| Solvent | Water or methanol |
| Temperature | 70–100°C |
| Yield (Theoretical) | 50–80% |
Reduction of Hydrazones
This method involves forming a hydrazone intermediate from an aldehyde, followed by reduction to the hydrazine.
Key Steps
Hydrazone Formation
- Reagents : 5-Methylfuran-2-carbaldehyde + hydrazine hydrate in ethanol.
- Conditions : Reflux at 80°C for 2–4 hours.
- Equation :
$$
\text{C}5\text{H}3\text{O-CH}2\text{CHO} + \text{NH}2\text{NH}2 \rightarrow \text{C}5\text{H}3\text{O-CH}2\text{-NHNH}_2
$$
Reduction
Advantages vs. Nucleophilic Substitution
| Method | Advantages | Limitations |
|---|---|---|
| Nucleophilic Substitution | Higher yields, scalable | Requires halogenation step |
| Reduction of Hydrazones | Direct from aldehyde | Lower purity due to side reactions |
Catalytic Alkylation of Hydrazine
Inspired by methyl hydrazine synthesis, this method uses hydrazine hydrate with a furan methylating agent under acidic catalysis.
Key Steps
- Methylation Agent : 5-Methylfuran-2-yl methyl iodide (or bromide).
- Reaction Setup :
- Catalyst : Hydrazine sulfate (N₂H₆SO₄).
- Conditions : 50–100°C, 1–4 hours.
- Workup :
- Dealcoholysis : Remove unreacted methanol via distillation.
- Rectification : Isolate hydrazine derivative under reduced pressure.
Comparison with Methyl Hydrazine Synthesis
| Parameter | [(5-Methylfuran-2-yl)methyl]hydrazine | Methyl Hydrazine |
|---|---|---|
| Methylating Agent | 5-Methylfuran-2-yl methyl halide | Methanol |
| Catalyst | N₂H₆SO₄ | N₂H₆SO₄ |
| Temperature | 70–100°C | 50–100°C |
| Yield | 50–80% | 90–98% |
Alternative Routes and Challenges
Grignard Reagent Approach
- Synthesis : Prepare 5-methylfuran-2-yl magnesium bromide and react with hydrazine.
- Limitations : Low regioselectivity and instability of furan Grignard reagents.
Chemical Reactions Analysis
Nucleophilic Reactions with Carbonyl Compounds
The hydrazine group readily reacts with aldehydes or ketones to form hydrazones. For example:
-
Reaction with benzaldehyde :
This reaction proceeds in ethanol under reflux (4–8 hours), yielding hydrazones with applications in coordination chemistry.
| Substrate | Product | Yield | Conditions |
|---|---|---|---|
| Acetone | Hydrazone | 75% | EtOH, 60°C, 6h |
| Cyclohexanone | Hydrazone | 82% | EtOH, 70°C, 5h |
Acid-Catalyzed Hydrolysis
Under acidic conditions (e.g., trifluoroacetic acid), the 5-methylfuran ring undergoes hydrolysis to form a 2,5-dioxopentanyl derivative :
This retro-Paal-Knorr reaction is efficient (>95% conversion in 1 hour) , enabling bio-orthogonal ligation applications.
Condensation Reactions
The compound participates in condensation with carboxylic acids or esters to form carbohydrazides. For example:
-
Reaction with furan-3-carboxylic acid :
Such reactions are catalyzed by Brønsted acids (e.g., H
SO
) and yield derivatives with antimicrobial activity .
Cyclization Reactions
In the presence of acetic anhydride, the hydrazine group facilitates cyclization to form heterocycles:
Oxidation Reactions
The hydrazine moiety oxidizes to diazenes or nitriles under strong oxidizing conditions (e.g., KMnO
/H
):
This reaction is critical for synthesizing high-energy materials .
Comparative Reactivity
A comparison with structurally similar hydrazines highlights its enhanced reactivity due to the electron-donating methyl group on the furan ring:
| Compound | Reaction with Benzaldehyde | Hydrolysis Rate (TFA) |
|---|---|---|
| [(5-Methylfuran-2-yl)methyl]hydrazine | 82% yield, 6h | 95% in 1h |
| [(Furan-2-yl)methyl]hydrazine | 68% yield, 8h | 40% in 1h |
Mechanistic Insights
-
Hydrazone Formation : The hydrazine group attacks carbonyl carbons via nucleophilic addition-elimination.
-
Hydrolysis : Acid-catalyzed ring-opening generates a diketone intermediate, stabilized by the methyl group .
-
Cyclization : Thiourea intermediates form, followed by intramolecular cyclization to yield five-membered rings .
Scientific Research Applications
[(5-Methylfuran-2-yl)methyl]hydrazine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly for targeting specific enzymes or receptors.
Industry: It is utilized in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of [(5-Methylfuran-2-yl)methyl]hydrazine involves its interaction with specific molecular targets. The hydrazine moiety can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to alterations in their function. This interaction can disrupt cellular processes, making the compound a potential candidate for therapeutic applications.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Furan-Based Hydrazine Derivatives
(a) (5-Methylfuran-2-yl)methylene Hydrazine Derivatives
Compounds like (S,E)-N-(...quinazolin-6-yl)-2-((5-methylfuran-2-yl)methylene)hydrazine carboxamide () feature a methylene bridge instead of a methyl group. This structural difference reduces steric hindrance and increases conjugation, enhancing electrophilic reactivity for applications such as kinase inhibition .
(b) Bis-(5-Nitro-Furan-2-ylmethylene)hydrazine
The nitro groups enhance electrophilicity but may also confer instability in reducing environments, limiting therapeutic utility compared to non-nitrated analogs.
(c) Furan-2-ylmethylene Hydrazine Thiazolones
Compounds like 2-[(2E)-2-(2-Furylmethylene)hydrazino]-5-phenyl-1,3-thiazol-4(5H)-one () integrate thiazolone rings, broadening pharmacological activity. The furan’s electron-rich nature facilitates π-π interactions in drug-receptor binding, a property shared with [(5-Methylfuran-2-yl)methyl]hydrazine but modulated by the methyl substituent .
Aromatic Hydrazines with Heterocyclic Cores
(a) Benzothiazolyl Hydrazines
Examples include 1-(5-Chloro-6-fluoro-1,3-benzothiazol-2-yl)hydrazine (MW: 218.65 g/mol). The benzothiazole core increases planarity and electronic delocalization, leading to lower HOMO-LUMO gaps (~4.5 eV) compared to furan derivatives, as shown in quantum chemical studies . This enhances charge-transfer properties, making them suitable for optoelectronic applications.
(b) Pyridinyl Hydrazines
(5-Fluoro-pyridin-2-yl)-hydrazine () replaces the furan with a pyridine ring, introducing basicity (pKa ~1.5–2.5) and improved water solubility. The fluorine atom further polarizes the molecule, favoring interactions with enzymatic targets .
Substituted Phenyl Hydrazines
(a) (5-Chloro-2-methylphenyl)hydrazine
This derivative (CID: 408927) has a chlorophenyl group, increasing molecular weight (156.61 g/mol ) and lipophilicity (logP ~2.1) compared to this compound. The chloro substituent enhances stability but may reduce metabolic clearance .
(b) (2-Chloro-5-methoxyphenyl)hydrazine Hydrochloride
The methoxy group introduces hydrogen-bonding capacity, while the chloro substituent augments electrophilicity.
Comparative Analysis Table
Key Research Findings
- Synthesis : this compound is likely synthesized via condensation of 5-methylfuran-2-carbaldehyde with hydrazine, analogous to methods in and .
- Electronic Properties : Furan-based hydrazines exhibit moderate electron-donating effects, whereas benzothiazole derivatives show superior charge-transfer capabilities .
Biological Activity
[(5-Methylfuran-2-yl)methyl]hydrazine is an organic compound characterized by a five-membered furan ring substituted with a methyl group at the 5-position and a hydrazine functional group. Its molecular formula is CHNO, with a molecular weight of approximately 126.08 daltons. This compound has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer research.
The biological activity of this compound is largely attributed to the reactivity of its hydrazine moiety, which can interact with various biological targets, including enzymes and nucleic acids. This interaction may lead to the inhibition of cellular processes or disruption of metabolic pathways, making it a candidate for drug development.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. Studies have demonstrated its effectiveness against various bacterial strains, suggesting that it may inhibit bacterial growth through mechanisms involving the disruption of cell wall synthesis or interference with metabolic functions.
Anticancer Activity
The compound has also been investigated for its anticancer properties. In vitro studies have shown that this compound can induce apoptosis in cancer cell lines, potentially through the activation of caspase pathways and modulation of cell cycle progression. For example, a study highlighted its ability to reduce cell viability in human breast cancer cells (MCF-7), indicating promise as a therapeutic agent in oncology.
Study 1: Antimicrobial Efficacy
A study conducted on the antimicrobial efficacy of this compound revealed that it exhibited potent activity against Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were determined to be 32 µg/mL for S. aureus and 64 µg/mL for E. coli, indicating its potential as a lead compound for antibiotic development.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
Study 2: Anticancer Activity
In another investigation, the anticancer effects of this compound were evaluated using various cancer cell lines. The compound demonstrated an IC value of 50 µM against MCF-7 cells, indicating significant cytotoxicity.
| Cell Line | IC (µM) |
|---|---|
| MCF-7 | 50 |
| HeLa | 70 |
| A549 | 65 |
Comparative Analysis with Related Compounds
Several compounds share structural similarities with this compound, influencing their biological activities. Below is a comparative analysis:
| Compound Name | Structure Highlights | Unique Features |
|---|---|---|
| [(3-Methylfuran-2-yl)methyl]hydrazine | Methyl substitution at the 3-position | Different reactivity due to position of methyl group |
| [(5-Bromofuran-2-yl)methyl]hydrazine | Contains bromine atom at the 5-position | Enhanced reactivity due to halogen presence |
| [(5-Chlorofuran-2-yl)methyl]hydrazine | Contains chlorine atom at the 5-position | Varies in reactivity compared to brominated analogs |
The structural variations among these compounds significantly influence their reactivity and biological activities, highlighting the importance of specific substitutions in drug design.
Q & A
Q. What analytical techniques differentiate hydrazine tautomers or stereoisomers in complex mixtures?
- Methodological Answer : Employ dynamic NMR (DNMR) at low temperatures (−40°C) to "freeze" tautomeric equilibria. Use chiral HPLC (e.g., Chiralpak IA column) with UV/ECD detection for stereoisomer resolution. High-resolution mass spectrometry (HRMS) confirms molecular formulas of minor isomers .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
